molecular formula C8H8Cl2N2O2 B13922742 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

Katalognummer: B13922742
Molekulargewicht: 235.06 g/mol
InChI-Schlüssel: KWHOJGMFJHLVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and a methyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine include:

    4,6-Dichloropyrimidine: Lacks the dioxolane and methyl groups, making it less complex.

    5-(1,3-Dioxolan-2-yl)pyrimidine: Lacks the chlorine atoms, affecting its reactivity.

    2-Methylpyrimidine: Lacks both the chlorine atoms and the dioxolane ring, making it a simpler structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .

Eigenschaften

Molekularformel

C8H8Cl2N2O2

Molekulargewicht

235.06 g/mol

IUPAC-Name

4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

InChI

InChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3

InChI-Schlüssel

KWHOJGMFJHLVNN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.